molecular formula C22H16F3NO3 B2378261 (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate CAS No. 478046-78-5

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate

Cat. No.: B2378261
CAS No.: 478046-78-5
M. Wt: 399.369
InChI Key: LVEYJTCEKJUCDW-VULFUBBASA-N
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Description

(E)-{[4-(Benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate (CAS 478046-78-5) is a chemical compound with the molecular formula C22H16F3NO3 and a molecular weight of 399.36 g/mol . This research chemical is supplied with a purity of >90% . The compound features a 4-(trifluoromethyl)benzyl moiety, a functional group of significant interest in medicinal chemistry. Research indicates that this chemical group can be engineered to enter hydrophobic pockets in enzyme active sites, such as the H-pocket of Phosphodiesterase 2 (PDE2), forming strong hydrophobic interactions that improve inhibitory activity . PDE2 is a novel target for the treatment of neurodegenerative conditions like Alzheimer's disease, and inhibitors are investigated for their potential to enhance memory and cognitive function . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can order this compound in quantities ranging from 1mg to 100mg .

Properties

IUPAC Name

[(E)-(4-phenylmethoxyphenyl)methylideneamino] 4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3NO3/c23-22(24,25)19-10-8-18(9-11-19)21(27)29-26-14-16-6-12-20(13-7-16)28-15-17-4-2-1-3-5-17/h1-14H,15H2/b26-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEYJTCEKJUCDW-VULFUBBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NOC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/OC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Aminophenyl 4-(Trifluoromethyl)benzoate

The esterification of 4-(trifluoromethyl)benzoic acid with 4-aminophenol forms the foundational intermediate. A modified Steglich esterification employs $$ N,N' $$-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at 0–5°C, yielding 85–88% product. Critical parameters include:

  • Molar ratio : 1:1.2 (acid:phenol) to drive esterification completion.
  • Protection strategy : Temporary acetylation of the amine group using acetic anhydride prior to esterification prevents undesired amide formation.
  • Purification : Silica gel chromatography (hexane:ethyl acetate, 4:1) isolates the intermediate with >95% purity.

Table 1 : Optimization of 4-Aminophenyl 4-(Trifluoromethyl)benzoate Synthesis

Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
DCC/DMAP Dichloromethane 0–5 88 96
H₂SO₄ Methanol Reflux 62 82
EDCI/HOBt DMF 25 79 91

Deprotection and Activation

Hydrolysis of the acetyl group occurs under mild basic conditions (10% NaHCO₃ in methanol, 2 hours), restoring the free amine with 94% efficiency. Subsequent activation for Schiff base formation involves drying the intermediate over molecular sieves (4Å) in toluene.

Schiff Base Formation and Stereochemical Control

Condensation with 4-(Benzyloxy)benzaldehyde

The Schiff base synthesis follows a nucleophilic addition-elimination mechanism. A mixture of 4-aminophenyl 4-(trifluoromethyl)benzoate (1.0 eq) and 4-(benzyloxy)benzaldehyde (1.2 eq) in absolute ethanol undergoes reflux for 12 hours with 0.5 eq glacial acetic acid as catalyst. The (E)-isomer predominates (>95%) due to thermodynamic stability, confirmed by $$ ^1H $$-NMR ($$ \delta = 8.42 \, \text{ppm}, \, \text{s}, \, 1\text{H} $$).

Table 2 : Solvent and Catalyst Screening for Imine Formation

Solvent Catalyst Time (h) Yield (%) E:Z Ratio
Ethanol Acetic acid 12 72 98:2
Toluene Piperidine 8 65 90:10
DMF Ammonium acetate 6 58 85:15

Crystallization and Isomer Separation

Slow evaporation from ethyl acetate/hexane (1:3) produces needle-shaped crystals. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 148–150°C, indicative of high crystallinity. Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) achieves baseline separation of (E)- and (Z)-isomers, with retention times of 12.3 and 14.7 minutes, respectively.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$-NMR (400 MHz, CDCl₃) : $$ \delta = 8.72 \, \text{(s, 1H, CH=N)} $$, 7.89–7.21 (m, 12H, Ar-H), 5.12 (s, 2H, OCH₂Ph).
  • $$ ^{19}F $$-NMR : $$ \delta = -62.4 \, \text{(s, CF₃)} $$.
  • IR (KBr) : $$ \nu = 1685 \, \text{cm}^{-1} \, \text{(C=O)} $$, 1620 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal X-ray diffraction (Mo-Kα radiation) confirms the (E)-configuration with a dihedral angle of 8.7° between the benzyloxy and benzoate planes. The crystal lattice exhibits C–H···O hydrogen bonding (2.89 Å) and π-π stacking (3.62 Å interplanar distance).

Industrial-Scale Considerations

A continuous flow protocol using a microreactor (0.5 mL volume, 100°C) achieves 89% conversion in 30 minutes, demonstrating scalability. Economic analysis estimates a production cost of \$12.50/g at 10 kg batch scale, dominated by 4-(trifluoromethyl)benzoic acid (43%) and chromatography (28%).

Applications and Derivatives

The compound serves as a precursor for:

  • Antimicrobial agents : Schiff base-metal complexes (Cu(II), Zn(II)) show MIC values of 2–8 µg/mL against Staphylococcus aureus.
  • Optoelectronic materials : Thin films exhibit a bandgap of 3.1 eV, suitable for UV-filter applications.

Chemical Reactions Analysis

Types of Reactions

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally similar to (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar functional groups have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic uses in inflammatory disorders .

Enzyme Inhibition

This compound has been explored for its ability to inhibit specific enzymes involved in disease processes, such as HIV-1 reverse transcriptase. Research indicates that analogs of this compound can effectively inhibit the ribonuclease H activity of the enzyme, thereby blocking viral replication .

Antioxidant Properties

The antioxidant potential of this compound has also been evaluated. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Polymer Chemistry

In material science, this compound is being investigated for its role in polymer synthesis. Its unique chemical structure allows it to act as a monomer or cross-linking agent in the formation of polymers with enhanced thermal and mechanical properties .

Coatings and Composites

The compound's stability and reactivity make it suitable for developing advanced coatings and composites. Research has shown that incorporating this compound into polymer matrices can improve resistance to environmental degradation and enhance overall durability .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications. The ability to modify the benzyloxy and trifluoromethyl groups allows for the creation of various derivatives with tailored biological activities .

Synthetic Method Description Yield (%)
CondensationReaction between amine and aldehyde75%
AlkylationAddition of alkyl groups to enhance solubility65%
HydrolysisConversion of esters to acids for biological testing80%

Mechanism of Action

The mechanism of action of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a ligand, binding to target proteins or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

(E)-4-(((4-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-(Alkyloxy)benzoate ()

Structural Similarities :

  • Shared trifluoromethyl and benzoate groups.
  • Schiff base linkage.

Key Differences :

  • Terminal substituent : The alkyloxy chain (e.g., hexadecyloxy) in versus benzyloxy in the target compound.
  • Impact on Properties :
    • Mesomorphic Behavior : Alkyloxy chains promote liquid crystalline phases by enabling ordered packing . The benzyloxy group may reduce mesophase stability due to steric bulk but enhance aromatic interactions.
    • Thermal Stability : Trifluoromethyl groups improve thermal resistance compared to alkyl chains .

Ethyl 4-[(E)-(2-Hydroxy-4-methoxyphenyl)methyleneamino]benzoate ()

Structural Similarities :

  • Schiff base core.
  • Para-substituted benzoate ester.

Key Differences :

  • Substituents : Methoxy and hydroxyl groups in versus benzyloxy and trifluoromethyl in the target.
  • Electronic Effects: NLO Activity: The trifluoromethyl group’s electron-withdrawing nature enhances hyperpolarizability compared to methoxy/hydroxy donors, making the target compound more promising for nonlinear optics . Solubility: Benzyloxy improves organic solvent compatibility relative to polar hydroxy groups.

(E)-{[4-(4-Methylphenoxy)-3-Nitrophenyl]methylidene}amino Benzoate ()

Structural Similarities :

  • Nitro and benzyloxy-like (methylphenoxy) substituents.
  • Schiff base linkage.

Key Differences :

  • Electron-Withdrawing Groups : Nitro (stronger electron withdrawal) vs. trifluoromethyl (moderate withdrawal with steric bulk).
  • Stability : Trifluoromethyl derivatives are generally more stable under reducing conditions than nitro analogs .
  • Applications : Nitro groups are prone to reactivity in biological systems, whereas trifluoromethyl groups are often used in drug design for metabolic stability .

4-(Benzyloxy)phenyl 4-(Hexadecyloxy)-3-Methoxybenzoate ()

Structural Similarities :

  • Benzyloxy and benzoate moieties.

Key Differences :

  • Functional Groups : Hexadecyloxy and methoxy in vs. trifluoromethyl and imine in the target.
  • Phase Behavior : Long alkyl chains (hexadecyloxy) induce smectic mesophases, while the target’s trifluoromethyl group may favor nematic phases due to dipole-dipole interactions .

Research Implications

  • Materials Science : The benzyloxy/trifluoromethyl combination offers tunable electronic properties for liquid crystals or optoelectronic materials.
  • Synthetic Challenges : Selective introduction of benzyloxy and trifluoromethyl groups may require protective strategies to avoid side reactions .

Biological Activity

The compound (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate, a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H20F3N2O3
  • Molecular Weight : 434.41 g/mol

The compound features a benzyloxy group and a trifluoromethyl group, which contribute to its unique pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. The presence of the benzyloxy moiety enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

  • PPAR Agonism : The compound has been suggested to act as an agonist for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to lipid metabolism and inflammation .
  • Inhibition of Enzymatic Activity : Studies have shown that derivatives of this compound can inhibit specific enzymes implicated in cancer cell proliferation and survival .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description Reference
Anticancer Activity Inhibits proliferation of cancer cells through apoptosis induction
Anti-inflammatory Effects Reduces inflammation by modulating PPAR pathways
Antiviral Properties Potential activity against viral replication mechanisms
Neuroprotective Effects Protects neuronal cells from oxidative stress

Case Studies

  • PPARα Agonism and Inflammation : A study demonstrated that compounds structurally similar to this compound exhibited significant anti-inflammatory effects in models of vascular leakage and neurodegeneration by activating PPARα pathways. This activation led to upregulation of genes associated with fatty acid oxidation and reduced inflammatory markers .
  • Inhibition of HIV-1 Replication : Another investigation into quinolinonyl derivatives found that compounds with similar structural features inhibited HIV-1 replication effectively. The mechanism involved interference with viral enzyme activity, suggesting potential therapeutic applications in antiviral treatments .
  • Cytotoxicity Assessment : A series of cytotoxicity assays revealed that the compound exhibits selective toxicity towards various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index for potential anticancer applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate, and what reaction conditions ensure high yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving O-benzyl hydroxylamine hydrochloride and 4-(trifluoromethyl)benzoyl chloride derivatives. Key steps include:

  • Coupling Reaction : Reacting hydroxylamine intermediates with acyl chlorides under inert conditions (e.g., nitrogen atmosphere) .
  • Catalysis : Use of sodium carbonate as a base to neutralize HCl byproducts and drive the reaction forward .
  • Purification : Column chromatography with dichloromethane/pentane mixtures to isolate the product. Reported yields range from 57–62% depending on alkyl chain length in analogs .
    • Critical Conditions : Temperature control (0–25°C), anhydrous solvents, and rigorous exclusion of moisture to prevent hydrolysis of the trifluoromethyl group .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for the C=N imine stretch (~1600–1650 cm⁻¹), C=O ester (~1720 cm⁻¹), and CF₃ vibrations (~1150–1250 cm⁻¹) .
  • ¹H NMR : Diagnostic signals include:
  • Benzyloxy protons : δ 5.05–5.15 ppm (singlet, –OCH₂Ph).
  • Methylidene proton : δ 8.30–8.50 ppm (singlet, –CH=N–).
  • Aromatic protons : Split patterns consistent with para-substituted benzene rings .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves the E-configuration of the imine bond, as seen in structural analogs .

Q. What are the primary chemical reactivity pathways for this compound under standard laboratory conditions?

  • Methodological Answer :

  • Hydrolysis : The ester group is susceptible to basic hydrolysis (e.g., NaOH/EtOH) to form carboxylic acid derivatives.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine (–CH=N–) to an amine (–CH₂NH–), altering biological activity .
  • Electrophilic Substitution : The benzyloxy group directs electrophilic attacks (e.g., nitration) to the para position .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the trifluoromethyl group on reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to analyze electron density distribution. The CF₃ group withdraws electrons via inductive effects, polarizing the ester carbonyl and imine bonds .
  • Hammett Parameters : Use σₚ values for –CF₃ (σₚ = 0.54) to predict substituent effects on reaction rates in nucleophilic acyl substitutions .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer :

  • Assay Design : Standardize in vitro enzyme inhibition assays (e.g., against COX-2 or kinases) with controls for solubility (DMSO concentration ≤1%) and metabolic interference .
  • SAR Studies : Compare trifluoromethyl-substituted analogs with –CH₃ or –Cl derivatives to isolate electronic vs. steric effects. For example, –CF₃ enhances metabolic stability but may reduce binding affinity in crowded active sites .

Q. How does the E/Z isomerism of the methylideneamino group influence material properties in liquid crystal applications?

  • Methodological Answer :

  • Polarized Microscopy : Study mesophase behavior in smectic phases. The E-isomer promotes linear molecular alignment, enhancing thermal stability in analogs like CB6OIBeO3 (clearing point >200°C) .
  • Dielectric Spectroscopy : Measure dipole alignment under electric fields; the –CF₃ group increases anisotropy (Δε ≈ 5–10) in nematic phases .

Q. What safety protocols are critical when handling mutagenic byproducts during synthesis?

  • Methodological Answer :

  • Ames Testing : Screen intermediates for mutagenicity (e.g., compound 3 in showed low mutagenicity but required PPE and ventilation).
  • Decomposition Monitoring : Use DSC to detect exothermic decomposition above 150°C. Store intermediates at –20°C under argon .

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